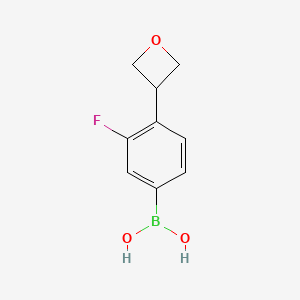
(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BFO3 and a molecular weight of 195.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an oxetane ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(oxetan-3-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: Corresponding aryl compound.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the oxetane ring.
3-Fluoro-4-propoxyphenylboronic acid: Similar structure but has a propoxy group instead of the oxetane ring.
Uniqueness
(3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable building block in the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C9H10BFO3 |
|---|---|
Peso molecular |
195.99 g/mol |
Nombre IUPAC |
[3-fluoro-4-(oxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BFO3/c11-9-3-7(10(12)13)1-2-8(9)6-4-14-5-6/h1-3,6,12-13H,4-5H2 |
Clave InChI |
SXOSSRKDABEYEN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C2COC2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-Isopropyl-2-phenyl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium](/img/structure/B14084893.png)
![2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14084899.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14084912.png)

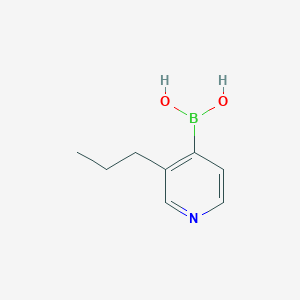
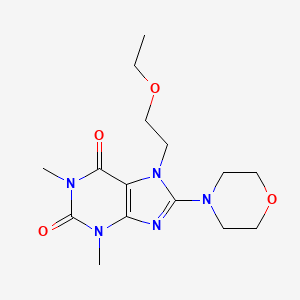
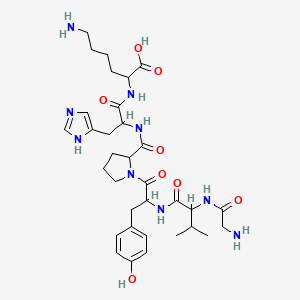
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)
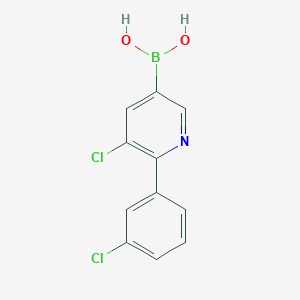
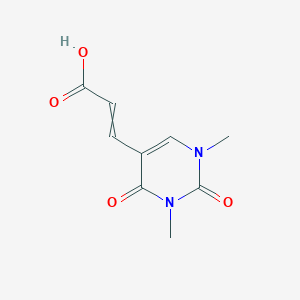
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084955.png)
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
